
2,6-bis((R)-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two oxazoline rings, each bearing a naphthyl group. The stereochemistry of the oxazoline rings is specified as ®, indicating the configuration of the chiral centers.
Métodos De Preparación
The synthesis of 2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Pyridine Core: The oxazoline rings are then attached to the pyridine core via nucleophilic substitution reactions.
Introduction of Naphthyl Groups: The naphthyl groups are introduced through Friedel-Crafts acylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazoline rings to amino alcohols.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Aplicaciones Científicas De Investigación
2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s chiral centers make it useful in studying stereochemistry and chiral recognition processes.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mecanismo De Acción
The mechanism of action of 2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can alter the electronic properties of the metal center, leading to various catalytic and electronic applications. The naphthyl groups provide additional stability and electronic effects.
Comparación Con Compuestos Similares
Similar compounds include other bis(oxazoline) ligands and pyridine derivatives. Compared to these compounds, 2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific stereochemistry and the presence of naphthyl groups, which enhance its stability and electronic properties. Some similar compounds are:
- 2,6-bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
These compounds differ in the substituents on the oxazoline rings, which can significantly affect their chemical behavior and applications.
Propiedades
Número CAS |
886061-37-6 |
|---|---|
Fórmula molecular |
C31H23N3O2 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
(4R)-4-naphthalen-2-yl-2-[6-[(4R)-4-naphthalen-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H23N3O2/c1-3-8-22-16-24(14-12-20(22)6-1)28-18-35-30(33-28)26-10-5-11-27(32-26)31-34-29(19-36-31)25-15-13-21-7-2-4-9-23(21)17-25/h1-17,28-29H,18-19H2/t28-,29-/m0/s1 |
Clave InChI |
XUPJQWSCAFJTCL-VMPREFPWSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
SMILES canónico |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


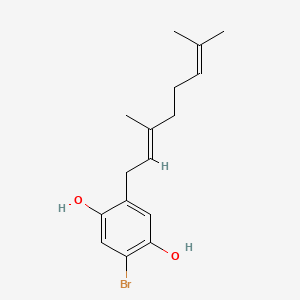
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)

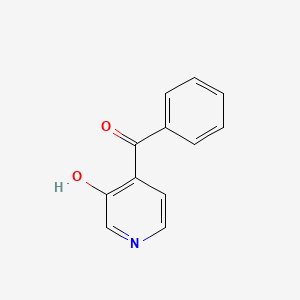
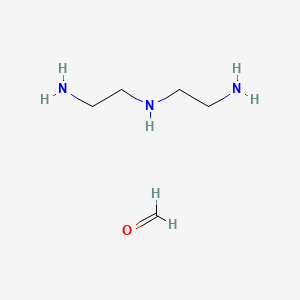

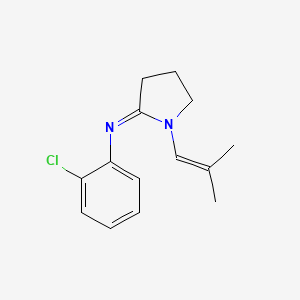
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
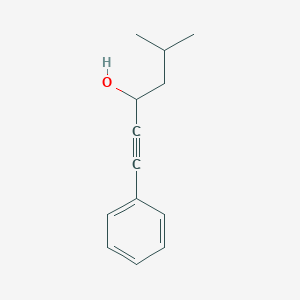
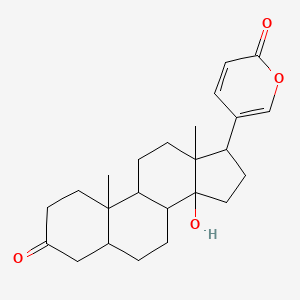
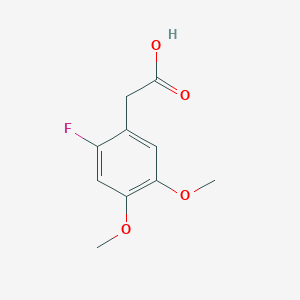

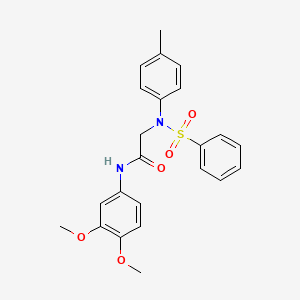
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)
